Cyanuric chloride

Description

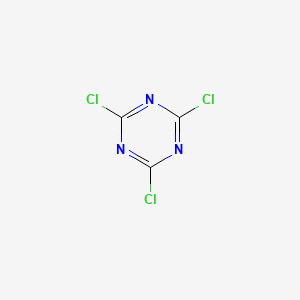

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanuric chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanuric_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026799 | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146 °C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes., Dry Powder; Liquid, Colorless crystals with pungent odor; [ICSC] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °C, Boiling point: 194 °C at 764 mm Hg. Hydrolyzes in cold water. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insol in water; sol in alcohol, Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones, Solubility in water: reaction | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 20 °C/4 °C, 1.3 g/cm³ | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.36 (Air = 1), Relative vapor density (air = 1): 6.4 | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure = 2 mm Hg at 70 °C, Vapor pressure, kPa at 70 °C: 0.3 | |

| Record name | Cyanuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Hydrolysis caused by improper handling can result in cyanuric acid impurities | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether or benzene, Colorless, monoclinic crystals from C6H6 | |

CAS No. |

108-77-0 | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanuric chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC ACID CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4L4QHD6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 154 °C | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Cyanuric Chloride

Introduction

Cyanuric chloride, systematically named 2,4,6-trichloro-1,3,5-triazine, is a heterocyclic organic compound and the chlorinated derivative of 1,3,5-triazine (B166579).[1] It presents as a white, crystalline powder with a pungent odor.[1][2][3] The molecule is the trimer of cyanogen (B1215507) chloride and serves as a foundational precursor in the synthesis of a wide array of chemical products, most notably the triazine-class herbicides such as atrazine.[1][2] Its utility stems from the high reactivity of its chlorine substituents, which are susceptible to sequential nucleophilic substitution. This guide provides a detailed examination of its molecular structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.

Molecular Structure

The core of this compound is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms, known as a 1,3,5-triazine ring.[1] Each carbon atom in this heterocyclic ring is bonded to a chlorine atom.[3] The molecule is planar and possesses D3h symmetry. The aromatic character of the triazine ring contributes to its relative stability, while the electronegative chlorine atoms make the carbon atoms electrophilic and thus highly reactive towards nucleophiles.[2]

Physicochemical and Spectroscopic Data

The structural attributes of this compound give rise to its distinct physical and chemical properties, which are summarized below. Spectroscopic data are fundamental for its identification and structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃Cl₃N₃[1][2][4] |

| IUPAC Name | 2,4,6-trichloro-1,3,5-triazine[3] |

| Molar Mass | 184.40 g/mol [1][2] |

| Appearance | White crystalline powder with a pungent odor[1][2] |

| Density | 1.32 g/cm³[1][2][3] |

| Melting Point | 144–148 °C[1][2] |

| Boiling Point | 192 °C[1][2] |

| Solubility | Hydrolyzes in water; Soluble in various organic solvents (e.g., acetone, chloroform, THF)[1][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹³C NMR | A single resonance is typically observed, indicating the chemical equivalence of the three carbon atoms in the triazine ring.[3][5] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the C-Cl stretching and the triazine ring vibrations are present.[6][7] |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for a molecule containing three chlorine atoms.[3] |

| UV Spectroscopy | Maximum absorption (λmax) is observed at 241 nm when measured in ethanol.[8] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process that begins with hydrogen cyanide (HCN).[1][2]

Step 1: Synthesis of Cyanogen Chloride (ClCN) Hydrogen cyanide is reacted with chlorine gas to produce cyanogen chloride and hydrogen chloride as a byproduct.[2] This reaction is highly exothermic and is typically carried out in the gas phase or in a suitable solvent.

-

Reaction: HCN + Cl₂ → ClCN + HCl[2]

Step 2: Trimerization of Cyanogen Chloride The cyanogen chloride produced in the first step is then trimerized to form this compound.[1][2] This cyclization reaction is performed at elevated temperatures, generally between 180-250°C, over a carbon-based catalyst, such as activated carbon.[4]

-

Reaction: 3 ClCN → (NCCl)₃[1]

-

Workflow:

-

Gaseous cyanogen chloride is passed through a heated reactor containing the activated carbon catalyst.[4]

-

The trimerization reaction occurs on the surface of the catalyst.[4]

-

The crude this compound product, which is a solid at room temperature, is collected after cooling.

-

Purification is achieved through methods such as recrystallization or distillation to remove unreacted starting material and any byproducts.[4]

-

Visualizations

Caption: Molecular structure of this compound (C₃Cl₃N₃).

Caption: Workflow for the industrial synthesis of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Blog this compound [2,4,6-Trichloro-1,3,5-triazine] - SYNTHETIKA [synthetikaeu.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound(108-77-0) IR Spectrum [m.chemicalbook.com]

- 8. This compound | 108-77-0 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and highly reactive organic compound that serves as a cornerstone in the synthesis of a vast array of chemical entities. Its unique trifunctional nature, coupled with a predictable, stepwise reactivity, makes it an invaluable scaffold in drug discovery, materials science, and the development of agrochemicals. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a pungent odor. It is sparingly soluble in water, with which it slowly reacts, but is soluble in a range of organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃Cl₃N₃ | |

| Molecular Weight | 184.41 g/mol | |

| Appearance | Colorless crystalline solid | |

| Odor | Pungent | |

| Melting Point | 144–148 °C (291–298 °F; 417–421 K) | |

| Boiling Point | 192 °C (378 °F; 465 K) (decomposes) | |

| Density | 1.32 g/cm³ | |

| Vapor Density | 6.36 (Air = 1) | |

| Vapor Pressure | 0.02 mmHg | |

| Heat of Vaporization | 256 kJ/kg |

Table 2: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility ( g/100 g of solvent) | Reference(s) |

| 1,4-Dioxane | 55 | |

| Acetone | 25 | |

| Acetonitrile | Soluble | |

| Acrylonitrile | 19 | |

| Benzene | 19 | |

| Carbon Tetrachloride | 7.5 | |

| Chloroform | 20 | |

| Diethyl Ether | Soluble | |

| Nitrobenzene | 18 | |

| Tetrahydrofuran | 34 | |

| Water | Hydrolyzes |

Table 3: Spectral Data for this compound

| Spectral Data Type | Wavelength/Shift | Reference(s) |

| UV-Vis (λmax in Ethanol) | 241 nm | |

| ¹³C NMR (in Chloroform-d) | δ 171.1 ppm |

Reactivity of this compound

The reactivity of this compound is dominated by the high electrophilicity of the carbon atoms in the triazine ring, which are susceptible to nucleophilic attack. The three chlorine atoms can be displaced sequentially by a wide range of nucleophiles, a characteristic that is central to its utility as a chemical scaffold.

Stepwise Nucleophilic Substitution

The substitution of the three chlorine atoms occurs in a stepwise manner, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives. The general order of reactivity for different classes of nucleophiles is:

Alcohols > Thiols > Amines

This preferential reactivity allows for the selective introduction of different functional groups onto the triazine core by carefully controlling the reaction conditions, particularly the temperature.

A general guideline for the temperature control of these substitutions is as follows:

-

First Substitution: Typically carried out at low temperatures, around 0-5 °C.

-

Second Substitution: Requires intermediate temperatures, generally between 30-50 °C.

-

Third Substitution: Necessitates higher temperatures, often in the range of 70-100 °C, to overcome the reduced reactivity.

These temperature ranges are a general guide and the optimal conditions will depend on the specific nucleophile, solvent, and base used.

Reaction with Water (Hydrolysis)

This compound reacts with water, hydrolyzing to cyanuric acid and hydrochloric acid. This reaction is slow in cold water but accelerates significantly with increasing temperature. At 30 °C, over 40% of this compound can hydrolyze within an hour. The hydrolysis proceeds stepwise, forming 2,4-dichloro-6-hydroxy-1,3,5-triazine and 2-chloro-4,6-dihydroxy-1,3,5-triazine as intermediates.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound in the presence of a base to form the corresponding alkoxy- and aryloxy-s-triazines. The reactivity of alcohols is influenced by their structure, with less sterically hindered primary alcohols reacting more readily than secondary or tertiary alcohols. The order of reactivity for some simple alcohols has been reported as: CH₃OH > C₂H₅OH > n-C₄H₉OH > n-C₃H₇OH > iso-C₃H₇OH.

Reaction with Amines

The reaction of this compound with primary and secondary amines is one of its most important and widely utilized transformations, leading to the formation of melamine (B1676169) derivatives. This reaction is fundamental to the synthesis of various herbicides, dyes, and pharmaceutical compounds. The stepwise substitution allows for the creation of unsymmetrical triazine derivatives by using different amines at each stage.

Other Reactions

This compound is a versatile reagent in organic synthesis beyond its role as a scaffold. It can be used for:

-

Conversion of alcohols to alkyl chlorides: In the presence of dimethylformamide (DMF), this compound can efficiently convert alcohols to alkyl chlorides.

-

Conversion of carboxylic acids to acyl chlorides: It serves as a mild and effective reagent for this transformation.

-

Dehydration reactions: It can be employed as a dehydrating agent, for instance, in the conversion of amides to nitriles.

Experimental Protocols

The following are generalized experimental protocols for the stepwise nucleophilic substitution of this compound. It is crucial to note that these are starting points and may require optimization based on the specific substrates and desired products.

General Protocol for Mono-substitution (First Chlorine Replacement)

-

Reaction Setup: A solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetone, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Nucleophile Addition: A solution of the first nucleophile (1.0 equivalent) and a base (e.g., sodium carbonate, N,N-diisopropylethylamine; 1.0-1.2 equivalents) in the same solvent is added dropwise to the this compound solution while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Di-substitution (Second Chlorine Replacement)

-

Starting Material: The mono-substituted triazine derivative (1.0 equivalent) is dissolved in a suitable solvent (e.g., tetrahydrofuran, dioxane).

-

Nucleophile Addition: The second nucleophile (1.0-1.1 equivalents) and a base (1.0-1.2 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is warmed to room temperature or heated to 30-50 °C and stirred for several hours to overnight.

-

Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Once the starting material is consumed, the work-up and purification are performed as described for the mono-substitution.

General Protocol for Tri-substitution (Third Chlorine Replacement)

-

Starting Material: The di-substituted triazine derivative (1.0 equivalent) is dissolved in a high-boiling point solvent (e.g., dioxane, xylene).

-

Nucleophile Addition: The third nucleophile (1.0-1.5 equivalents) and a base (1.0-1.5 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 70-100 °C, or even higher depending on the nucleophile's reactivity, for an extended period (several hours to days).

-

Monitoring and Work-up: The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.

Visualization of this compound as a Synthetic Scaffold

The stepwise reactivity of this compound makes it an ideal scaffold for the creation of diverse chemical libraries, which is a key strategy in drug discovery and materials science. The following diagram illustrates this concept.

Caption: Stepwise synthesis of a diverse triazine library from this compound.

Conclusion

This compound's unique combination of a stable aromatic core and three sequentially reactive leaving groups establishes it as a powerful and versatile building block in modern chemistry. Its predictable reactivity allows for the controlled and systematic construction of complex molecules with diverse functionalities. For researchers in drug development and materials science, a thorough understanding of the chemical properties and reactivity of this compound is paramount to leveraging its full potential in the design and synthesis of novel and impactful compounds.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Cyanuric Chloride from Hydrogen Cyanide

This technical guide provides a comprehensive overview of the synthesis of this compound (2,4,6-trichloro-1,3,5-triazine) from hydrogen cyanide. This compound is a pivotal intermediate in the manufacturing of a wide array of chemical products, including herbicides, reactive dyes, optical brighteners, and pharmaceuticals.[1][2][3] This document details the core chemical reactions, experimental protocols, and process parameters, presenting quantitative data in a structured format for clarity and comparison.

Core Reaction Mechanism

The industrial synthesis of this compound from hydrogen cyanide is predominantly a two-step process.[1][2][3][4] It involves the initial chlorination of hydrogen cyanide to produce the intermediate, cyanogen (B1215507) chloride, followed by the catalytic trimerization of this intermediate to yield the final product, this compound.[1][2]

Step 1: Chlorination of Hydrogen Cyanide (HCN)

In the first step, hydrogen cyanide reacts with chlorine gas to form cyanogen chloride (ClCN) and hydrogen chloride (HCl) as a byproduct.[1][2] This reaction is highly exothermic.[3]

Chemical Equation: HCN + Cl₂ → ClCN + HCl

Step 2: Trimerization of Cyanogen Chloride (ClCN)

The second step involves the cyclotrimerization of three molecules of cyanogen chloride to form the stable 1,3,5-triazine (B166579) ring of this compound.[5] This reaction is conducted at elevated temperatures over a catalyst.[1][2] The formation of the resonance-stabilized aromatic triazine ring is the driving force for this reaction.[5]

Chemical Equation: 3 ClCN → (NCCl)₃

The overall reaction pathway is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound and the operational parameters for its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃Cl₃N₃ | [1][5] |

| Molar Mass | 184.40 g·mol⁻¹ | [1][5] |

| Appearance | White crystalline powder | [1][5] |

| Odor | Pungent | [1] |

| Melting Point | 144–148 °C | [1][5] |

| Boiling Point | 192 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Solubility | Hydrolyzes in water; Soluble in acetone, chloroform, THF | [1][5] |

Table 2: Key Experimental Parameters for this compound Synthesis

| Parameter | Step 1: Chlorination | Step 2: Trimerization | Reference |

| Reactants | Hydrogen Cyanide, Chlorine | Cyanogen Chloride | [3][6] |

| Temperature | 20–40 °C | >300 °C (industrial); 180-250 °C (general) | [3][6],[5] |

| Catalyst | Not typically required | Activated Carbon, Transition Metal Salts | [2][5][6] |

| Pressure | Atmospheric | Atmospheric | [5] |

| Reaction Enthalpy (ΔH) | -89 kJ/mol | -233 kJ/mol | [3] |

| Yield | > 95% (for ClCN) | > 90% (for (NCCl)₃) | [6] |

Experimental Protocols

The industrial production of this compound is a continuous process designed for high throughput and purity. The following protocol describes the key stages of this process.

Materials and Equipment

-

Reactants : Liquid Hydrogen Cyanide (HCN), Gaseous Chlorine (Cl₂)

-

Catalyst : Activated Carbon (for trimerization)

-

Main Equipment :

-

Chlorination Reactor (e.g., loop reactor)

-

Water Scrubber Column

-

Drying Unit

-

Trimerization Reactor (fixed-bed catalytic reactor)

-

Condenser/Crystallizer

-

Synthesis Workflow

The overall experimental workflow is depicted in the diagram below.

Detailed Procedure

-

Chlorination : Liquid hydrogen cyanide and gaseous chlorine are continuously fed into a chlorination reactor, often a loop reactor, at a temperature maintained between 20°C and 40°C.[3][6] The exothermic reaction produces a gaseous mixture of cyanogen chloride (ClCN) and hydrogen chloride (HCl).

-

Scrubbing : The gaseous mixture from the reactor is passed through a water scrubber.[3][6] In this stage, the highly water-soluble hydrogen chloride is removed, leaving behind the less soluble cyanogen chloride. The resulting aqueous HCl can be collected for other industrial uses.[3]

-

Drying : The cyanogen chloride gas, now largely free of HCl, is passed through a drying unit to remove any residual water, as moisture can interfere with the subsequent catalytic step.[6]

-

Trimerization : The purified, dry cyanogen chloride gas is then directed into a fixed-bed catalytic reactor containing activated carbon.[4][6] The reactor is maintained at a temperature exceeding 300°C, which facilitates the exothermic trimerization of ClCN into this compound vapor.[3][6]

-

Product Collection and Purification : The hot this compound vapor exiting the trimerizer is cooled in a condenser, causing it to desublimate and crystallize into a solid product.[6] Further purification, if necessary, can be achieved through recrystallization or distillation to remove any unreacted cyanogen chloride or other impurities.[5]

Safety Considerations

-

Toxicity : Both the primary reactant, hydrogen cyanide, and the intermediate, cyanogen chloride, are highly toxic and volatile substances.[5] All procedures must be conducted in a well-ventilated area, preferably within a closed system, and with appropriate personal protective equipment (PPE), including respiratory protection.[5]

-

Corrosivity : Hydrogen chloride produced as a byproduct is corrosive. Equipment must be constructed from corrosion-resistant materials.

-

Reactivity : this compound is sensitive to moisture and will hydrolyze. It should be stored in sealed containers in a cool, dry place.[1]

This guide provides a foundational understanding of the synthesis of this compound. For specific laboratory or industrial applications, further process optimization and safety assessments are essential.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. dsir.gov.in [dsir.gov.in]

- 5. Blog this compound [2,4,6-Trichloro-1,3,5-triazine] - SYNTHETIKA [synthetikaeu.com]

- 6. This compound as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]

Cyanuric Chloride: A Comprehensive Technical Guide for Researchers

Introduction

Cyanuric chloride, systematically named 2,4,6-trichloro-1,3,5-triazine, is a versatile and highly reactive organic compound. Its chemical structure, a six-membered heterocyclic ring of alternating carbon and nitrogen atoms with a chlorine atom attached to each carbon, makes it a valuable precursor in the synthesis of a wide array of chemical products. This guide provides an in-depth overview of its properties, key experimental protocols, and reaction pathways, tailored for researchers, scientists, and professionals in drug development. The compound's primary CAS number is 108-77-0 [1][2][3][4][5].

Physical and Chemical Properties

This compound is a colorless to white crystalline solid with a pungent odor[4][6]. It is known for its high reactivity, particularly its susceptibility to nucleophilic substitution, and its tendency to hydrolyze in the presence of water[6][7]. Below is a summary of its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃Cl₃N₃ | [1][2][4] |

| Molar Mass | 184.40 - 184.41 g/mol | [1][4][6] |

| Appearance | White to almost white powder or crystals | [1][6] |

| Odor | Pungent | [1][4][6] |

| Melting Point | 144 - 148 °C | [6][8] |

| Boiling Point | 190 - 192 °C | [1][4][6][8] |

| Density | 1.32 g/cm³ | [1][4][6] |

| Vapor Pressure | 2.7 hPa @ 70 °C; 0.8 mmHg @ 62.2 °C | [1] |

| Vapor Density | 6.36 - 6.4 (vs air) | [1] |

| Solubility | Reacts with water (hydrolyzes). Soluble in various organic solvents like acetone (B3395972), chloroform, and THF. | [6][7][8] |

Core Reactivity and Applications

The reactivity of this compound is dominated by the three electrophilic carbon atoms of the triazine ring, making them susceptible to sequential nucleophilic substitution. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This stepwise substitution can be precisely controlled by adjusting the reaction temperature, allowing for the synthesis of mono-, di-, or tri-substituted triazine derivatives.[7][9]

This controlled reactivity makes this compound a crucial intermediate in the production of:

-

Herbicides: A major application is the synthesis of triazine-class pesticides like atrazine (B1667683) and simazine[6][8].

-

Dyes: It serves as a linker in the manufacture of reactive dyes.

-

Pharmaceuticals and Drug Development: The triazine scaffold is of interest for creating new molecular entities and functionalizing biomolecules.

-

Synthetic Reagents: It is used to convert alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and in reactions like the Swern oxidation[6][8].

Experimental Protocols

The following section details a representative experimental protocol for the sequential nucleophilic substitution of this compound, a foundational procedure for creating diverse triazine derivatives.

Protocol: Synthesis of a Di-substituted s-Triazine Derivative

This protocol describes the synthesis of a di-substituted triazine through a two-step sequential reaction, first with an amine at a low temperature, followed by a second amine at room temperature.

Objective: To synthesize a 4,6-disubstituted-1,3,5-triazine by replacing two chlorine atoms of this compound with two different amine nucleophiles.

Materials:

-

This compound (1 equivalent)

-

Amine 1 (e.g., 4-aminobenzonitrile) (1 equivalent)

-

Amine 2 (e.g., Piperidine) (1 equivalent)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2 equivalents)

-

Solvent (e.g., Acetone, Tetrahydrofuran - THF)

-

Crushed ice and distilled water

-

Standard laboratory glassware (round bottom flask, conical flasks, etc.)

-

Stirring and cooling equipment (magnetic stirrer, ice bath)

-

TLC plates for reaction monitoring

Methodology:

Step 1: Synthesis of the Mono-substituted Intermediate [9]

-

Preparation: Dissolve this compound (10 mmol) in 50 mL of acetone in a round bottom flask. In a separate conical flask, dissolve the first amine (4-aminobenzonitrile, 10 mmol) in 50 mL of acetone. Cool both solutions to 0 °C using an ice bath.

-

Reaction Initiation: Add K₂CO₃ (10 mmol) to the this compound solution while stirring vigorously at 0 °C.

-

Nucleophilic Addition: Add the cold solution of 4-aminobenzonitrile (B131773) dropwise to the this compound solution.

-

Reaction: Maintain the reaction mixture at 0 °C with continuous stirring for 4 hours. The low temperature is critical to prevent di-substitution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile. Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of the Di-substituted Product [9]

-

Preparation: Dissolve the mono-substituted intermediate from Step 1 (10 mmol) in 50 mL of THF in a round bottom flask. In a separate flask, dissolve the second amine (piperidine, 10 mmol) in 50 mL of THF.

-

Reaction Initiation: Add K₂CO₃ (10 mmol) to the solution of the intermediate at room temperature while stirring.

-

Second Nucleophilic Addition: Add the solution of piperidine (B6355638) dropwise to the reaction mixture.

-

Reaction: Stir the reaction for 24 hours at room temperature. The higher temperature facilitates the second substitution.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can then be purified using standard techniques such as recrystallization or column chromatography to yield the final di-substituted triazine product.

Reaction Workflow Diagram

The following diagram illustrates the sequential nucleophilic substitution workflow described in the protocol. The stepwise displacement of chlorine atoms is controlled by temperature.

Caption: Sequential substitution workflow of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and fatal if inhaled[1][3][10].

-

Corrosivity: It causes severe skin burns and eye damage[3][10]. It is a lachrymator, meaning it irritates the eyes and causes tearing[1].

-

Reactivity: It reacts violently with water[3][11]. Therefore, it must be stored in a cool, dry, well-ventilated area away from water and incompatible substances[1][3].

-

Personal Protective Equipment (PPE): When handling this compound, wear protective gloves, clothing, eye protection, face protection, and respiratory protection[3][10][11]. Work should be conducted in a fume hood.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water and seek medical attention. If inhaled, move the person to fresh air and call for immediate medical assistance[1][3].

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS 108-77-0: this compound | CymitQuimica [cymitquimica.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 108-77-0 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Cyanuric Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cyanuric chloride in various organic solvents. This compound, a key intermediate in the synthesis of pesticides, reactive dyes, optical brighteners, and pharmaceuticals, exhibits a wide range of solubilities that are critical to control for reaction kinetics, product purification, and formulation development.[1][2] This document compiles quantitative solubility data, details common experimental methodologies for its determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a variety of common organic solvents. The following tables summarize this data from multiple sources, providing a comparative reference for solvent selection in research and manufacturing processes. It is important to note that solubility is temperature-dependent, and the data presented here is primarily at ambient temperature unless otherwise specified.[3][4]

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility (wt %) | Solubility ( g/100 g solvent) | Solubility (g/L) |

| Acetone | 25.0[5] | 25[6] | 46.16[7] |

| Acetonitrile | 21.0[5] | - | 18.48[7] |

| Acrylonitrile | 19.0[5] | 19[6] | - |

| Benzene | 19.0[5] | 19[6] | - |

| Carbon Tetrachloride | 7.5[5] | 7.5[6] | - |

| Chlorobenzene | 16.0[5] | - | - |

| Chloroform | 20.0[5] | 20[6] | 170[8] |

| Diethyl Ether | 14.0[5] | - | - |

| 1,4-Dioxane | 55.0[5] | 55[6] | 71.19[7] |

| N,N-Dimethylformamide (DMF) | - | - | 143.39[7] |

| Ethyl Acetate | 21.0[5] | - | 44.15[7] |

| Methyl Vinyl Ketone | 27.0[5] | - | - |

| Nitrobenzene | 18.0[5] | 18[6] | - |

| Tetrahydrofuran (THF) | 43.0[5] | - | 126.39[7], 340[8] |

| Toluene | 18.5[5] | - | 25.77[7] |

Table 2: Solubility of this compound in Alcohols

| Solvent | Solubility (g/L) |

| Methanol | 22.8[7] |

| Ethanol | 16.63[7] |

| n-Propanol | 14.41[7] |

| Isopropanol | 13.47[7] |

| n-Butanol | 12.74[7] |

| Isobutanol | 12.57[7] |

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The following protocol outlines a general and reliable method for obtaining accurate solubility data.

Objective:

To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Spatula

-

Volumetric flasks

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.[10]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.[10]

-

-

Quantification of Dissolved this compound:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Alternatively, for a gravimetric determination, the solvent can be evaporated from the filtered saturated solution, and the mass of the remaining solid this compound can be measured.[9]

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent based on the concentration obtained from the analytical measurement and the volume or mass of the solvent used.

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solvent, or weight percentage (wt%).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the general relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent polarity and this compound solubility.

References

- 1. This compound | 108-77-0 [chemicalbook.com]

- 2. manavchem.com [manavchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemcess.com [chemcess.com]

- 6. This compound [chemister.ru]

- 7. scent.vn [scent.vn]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilicity of Carbon Atoms in Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and highly reactive building block in organic synthesis, renowned for its applications in the preparation of dyes, herbicides, and pharmaceuticals. The reactivity of this heterocyclic compound is fundamentally governed by the pronounced electrophilicity of its carbon atoms. This technical guide provides a comprehensive examination of the electronic properties of the carbon atoms in this compound, supported by quantitative data from kinetic studies and computational analyses. Detailed experimental and computational methodologies are presented to offer a practical understanding for researchers in the field.

Introduction

The 1,3,5-triazine (B166579) ring of this compound, with its alternating carbon and nitrogen atoms, creates a unique electronic landscape. The presence of three highly electronegative nitrogen atoms and three chlorine atoms results in a significant electron withdrawal from the carbon atoms, rendering them highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of this compound's utility as a trifunctional linker, allowing for the sequential and controlled substitution of its chlorine atoms.[1] The reactivity of the chloro-s-triazine core is known to decrease with each successive nucleophilic substitution, a phenomenon that can be precisely controlled by temperature.[2]

Quantitative Analysis of Electrophilicity

The electrophilic nature of the carbon atoms in this compound can be quantified through both experimental kinetic data and theoretical computational methods.

Kinetic Data: Reaction Rates and Activation Energies

The rate of nucleophilic substitution reactions involving this compound provides a direct measure of the electrophilicity of its carbon atoms. Studies on the hydrolysis of this compound have provided valuable kinetic parameters.

| Reaction Condition | Rate Constant Expression | Activation Energy (Ea) (kJ/mol) | Reference |

| Acidic (pH ≤ 6) | k = 7.625 × 10⁹ e-69298/RT | 69.298 | [3] |

| Alkaline (pH ≥ 7) | k = 7.112 × 10¹¹ e-59267/RT cB0.5 | 59.267 | [3] |

Furthermore, computational studies have elucidated the activation barriers for the sequential substitution of this compound with various nucleophiles, demonstrating the decreasing reactivity of the triazine ring after each substitution.

| Substitution Step | Nucleophiles | Activation Barrier (kcal/mol) | Reference |

| First | p-hydroxybenzaldehyde, 2-(pyridin-2-yl)ethanamine, aminoalkyl phosphoramidate | 2–8 | [4] |

| Second | p-hydroxybenzaldehyde, 2-(pyridin-2-yl)ethanamine, aminoalkyl phosphoramidate | 9–15 | [4] |

| Third | p-hydroxybenzaldehyde, 2-(pyridin-2-yl)ethanamine, aminoalkyl phosphoramidate | >15 | [4] |

Computational Data: Atomic Charge Distribution

Computational studies using DFT with the B3LYP functional and 6-311G++(d,p) basis set have been performed to elucidate the electronic effects during nucleophilic substitutions.[7] These studies consistently show that the carbon atoms attached to the chlorine atoms are electron-deficient.[7] The electrostatic potential maps generated from these calculations visually corroborate this, with regions of positive potential localized on the carbon atoms.

Experimental Protocols

The study of the electrophilicity of this compound's carbon atoms relies on precise experimental methodologies to obtain reliable kinetic data.

Kinetic Study of this compound Hydrolysis

This protocol outlines the general procedure for determining the hydrolysis kinetics of this compound.

Materials:

-

This compound

-

Acetone

-

Buffer solutions (for pH control)

-

Deionized water

-

High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like acetone.

-

In a temperature-controlled reaction vessel, add a specific volume of buffer solution and deionized water.

-

Initiate the reaction by adding a known amount of the this compound stock solution to the aqueous buffer.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding an excess of a suitable solvent (e.g., acetone) to stop the hydrolysis.

-

Analyze the quenched samples using HPLC to determine the concentration of remaining this compound and the formed hydrolysis products.[3]

-

Plot the concentration of this compound as a function of time to determine the reaction rate and calculate the rate constant.

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the sequential substitution of chlorine atoms in this compound.

Materials:

-

This compound

-

Nucleophile of interest (e.g., amine, alcohol, thiol)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., N,N-Diisopropylethylamine (DIEA), Potassium Carbonate (K₂CO₃))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure for Monosubstitution:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere and cool the solution to 0 °C.

-

In a separate flask, dissolve the nucleophile and the base in the same anhydrous solvent.

-

Slowly add the nucleophile/base solution to the this compound solution while maintaining the temperature at 0 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an appropriate work-up to isolate the monosubstituted product.

Procedure for Disubstitution and Trisubstitution:

-

For the second substitution, the isolated monosubstituted product is reacted with a second equivalent of the same or a different nucleophile, typically at room temperature.[2]

-

The third substitution generally requires higher temperatures, often refluxing the reaction mixture, to overcome the decreased reactivity of the dichlorotriazine intermediate.[2]

Computational Methodologies

Computational chemistry provides a powerful toolkit to investigate the electronic structure and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) Calculations

DFT is a widely used method to predict the electronic properties of molecules.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the lowest energy conformation.[5][7]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Population Analysis: Following the geometry optimization, perform a population analysis (e.g., Mulliken or NBO) to calculate the partial atomic charges on each atom.

-

Molecular Orbital Analysis: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electron density distribution and predict sites of nucleophilic attack.

-

Electrostatic Potential Mapping: Generate an electrostatic potential map to visualize the electron-rich and electron-deficient regions of the molecule.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sequential nucleophilic substitution of this compound.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. Experimental and theoretical spectroscopic analysis, HOMO-LUMO, and NBO studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. Density functional theory study on the structure and vibrational spectra for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Calculation of Partial Charge Distribution [web.abo.fi]

- 7. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

A Technical Guide to the Stepwise Reactivity of Chlorine Atoms in Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and economically significant heterocyclic compound, serving as a foundational building block in a vast array of chemical syntheses.[1][2] Its utility stems from the three chlorine atoms attached to the triazine ring, which exhibit differential reactivity towards nucleophilic substitution. This unique property allows for the sequential and controlled replacement of each chlorine atom, enabling the construction of mono-, di-, and tri-substituted triazine derivatives with a high degree of precision.[3][4] This stepwise reactivity is paramount in various industries, including the synthesis of reactive dyes, agricultural chemicals, pharmaceuticals, and performance polymers.[4][5] Understanding and controlling the kinetics and mechanisms of these sequential reactions are crucial for the rational design and efficient production of novel functional molecules. This guide provides an in-depth technical overview of the core principles governing the stepwise reactivity of this compound, detailed experimental protocols for selective substitution, and visual representations of the underlying chemical logic.

Mechanism and Kinetics of Stepwise Substitution

The exceptional reactivity of the chlorine atoms in this compound is attributed to the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The substitution of the three chlorine atoms proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the remaining chlorine atoms decreases with each successive substitution, as the introduction of an electron-donating nucleophile reduces the electrophilicity of the triazine ring.[6] This progressive decrease in reactivity is the key to achieving selective stepwise substitution.

The primary factors influencing the rate and selectivity of the substitution reactions are temperature, pH, and the nature of the nucleophile.

Temperature Dependence

Temperature is the most critical parameter for controlling the stepwise substitution of this compound. The three chlorine atoms can be selectively replaced by carefully controlling the reaction temperature. While the exact temperatures can vary depending on the nucleophile and solvent system, a general empirical rule is often followed:

-

First Substitution: Occurs at low temperatures, typically in the range of 0–5 °C.[3][6] The high reactivity of the first chlorine allows for its selective replacement while leaving the other two intact.

-

Second Substitution: Requires moderately elevated temperatures, usually around room temperature to 45 °C.[3][6] At this stage, the second chlorine atom becomes sufficiently reactive for substitution.

-

Third Substitution: Necessitates significantly higher temperatures, often above 80-90 °C, and sometimes requires the use of high-boiling solvents.[3][7] The deactivation of the ring by the first two substituents makes the final chlorine atom the least reactive.

These temperature ranges are a general guideline and the optimal temperature for each step must be determined empirically for specific reactant combinations.

pH and Solvent Effects

The pH of the reaction medium plays a crucial role, particularly in aqueous or semi-aqueous systems, and can influence the reaction mechanism. For the hydrolysis of this compound, the reaction proceeds through an SN1 mechanism in acidic conditions (pH ≤ 6) and an SN2 mechanism in alkaline conditions (pH ≥ 7).[8][9] In alkaline conditions, the rate of hydrolysis increases with pH.[8][9] For reactions with other nucleophiles, particularly amines, a base is typically added to neutralize the liberated hydrochloric acid, driving the reaction to completion. Common bases include sodium carbonate, potassium carbonate, and tertiary amines like N,N-diisopropylethylamine.[10]

The choice of solvent is also critical. While this compound is poorly soluble in water, reactions can be carried out in aqueous suspensions or, more commonly, in organic solvents or aqueous-organic mixtures. Acetone (B3395972), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) are frequently used solvents that dissolve both this compound and a wide range of nucleophiles.[1][10]

Nucleophile Reactivity

The inherent reactivity of the nucleophile also dictates the reaction conditions. Generally, more nucleophilic species will react more readily and may require milder conditions. The order of reactivity for common nucleophiles is not always straightforward and can be influenced by steric factors and basicity. However, a general trend observed is that aliphatic amines are highly reactive, followed by phenols, while aliphatic alcohols are less reactive.[11] Thiols are also effective nucleophiles. The preferential order of incorporation of different nucleophiles has been studied, and for a specific set of nucleophiles, the order was determined to be alcohol > thiol > amine.[7][11] Another study found the preferential substitution order to be p-hydroxybenzaldehyde > 2-(pyridin-2-yl)ethanamine > aminoalkyl phosphoramidate.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters governing the stepwise reactivity of this compound.

| Parameter | First Substitution | Second Substitution | Third Substitution | Reference(s) |

| General Temperature Range (°C) | 0 - 5 | Room Temperature - 60 | 80 - 100+ | [3][6][7] |

| Activation Energy Barrier (kcal/mol) | 2 - 8 | 9 - 15 | >15 | [12] |

Table 1: Temperature and Activation Energy for Stepwise Substitution.

| Condition | Effect on Reactivity/Mechanism | Reference(s) |

| Acidic (pH ≤ 6) | Hydrolysis proceeds via SN1 mechanism; rate is independent of pH. | [8][9] |

| Alkaline (pH ≥ 7) | Hydrolysis proceeds via SN2 mechanism; rate increases with pH. | [8][9] |

| Presence of Base (e.g., NaHCO₃, K₂CO₃) | Neutralizes HCl byproduct, driving the reaction forward. Crucial for reactions with amines. | [3][10] |

Table 2: Influence of pH on this compound Reactivity (Primarily Hydrolysis).

Experimental Protocols

The following are detailed methodologies for the selective mono-, di-, and tri-substitution of this compound with representative nucleophiles.

Protocol 1: Monosubstitution with an Amine (e.g., 4-Aminobenzonitrile)

Objective: To synthesize 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile.[10]

Materials:

-

This compound (10 mmol)

-

4-Aminobenzonitrile (B131773) (10 mmol)

-

Potassium carbonate (K₂CO₃) (10 mmol)

-

Acetone (100 mL total)

-

Crushed ice

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, conical flasks, beakers, filtration apparatus)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolve this compound (10 mmol) in 50 mL of acetone in a conical flask.

-

Dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone in a separate conical flask.

-

Cool both solutions to 0 °C in an ice bath.[10]

-

In a round-bottom flask equipped with a magnetic stirrer, add the this compound solution and potassium carbonate (10 mmol). Stir the mixture vigorously at 0 °C.[10]

-

Slowly add the cold solution of 4-aminobenzonitrile dropwise to the stirring this compound solution over a period of time.

-

Maintain the reaction temperature at 0 °C and continue stirring for 4 hours. It is crucial to maintain this low temperature to prevent di-substitution.[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice in a beaker to precipitate the product.[10]

-

Filter the solid product, wash thoroughly with distilled water, and dry under vacuum.

Protocol 2: Disubstitution with Two Different Amines

Objective: To synthesize a di-substituted triazine by reacting the product from Protocol 1 with a second amine (e.g., piperidine).[10]

Materials:

-

4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (10 mmol)

-

Piperidine (B6355638) (10 mmol)

-

Potassium carbonate (K₂CO₃) (10 mmol)

-

Tetrahydrofuran (THF) (100 mL total)

-

Crushed ice

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (10 mmol) in 50 mL of THF in a conical flask.

-

Dissolve piperidine (10 mmol) in 50 mL of THF in a separate conical flask.

-

In a round-bottom flask, add the solution of the mono-substituted triazine and potassium carbonate (10 mmol). Stir the mixture vigorously at room temperature.[10]

-

Add the piperidine solution dropwise to the stirring mixture.

-

Continue stirring the reaction at room temperature for 24 hours.[10]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF using a rotary evaporator.

-

Pour the residue onto crushed ice to precipitate the di-substituted product.[10]

-

Filter the solid, wash with distilled water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 3: Trisubstitution with an Alcohol (Symmetrical Substitution)

Objective: To synthesize a tri-substituted triazine with an alcohol (e.g., prolinol derivative).[1]

Materials:

-

This compound (0.38 mmol)

-

(S)-N-tert-butoxycarbonyl prolinol (1.18 mmol)

-

n-Butyllithium (1.0 M solution, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (13 mL total)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Standard laboratory glassware (Schlenk line may be required for anhydrous conditions)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an argon atmosphere, dissolve (S)-N-tert-butoxycarbonyl prolinol (1.18 mmol) in 11 mL of anhydrous THF in a flame-dried flask at 0 °C.

-

Add n-butyllithium (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the stirred solution.

-

After 3 minutes, add a solution of this compound (0.38 mmol) in 2 mL of anhydrous THF dropwise via cannula.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 14 hours.[1]

-

Quench the reaction by partitioning the mixture between diethyl ether and saturated aqueous ammonium chloride.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the tri-substituted product.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Stepwise nucleophilic substitution of this compound.

Caption: General experimental workflow for substitution.

Caption: Factors influencing chlorine atom reactivity.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. chemcess.com [chemcess.com]

- 4. This compound as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 5. manavchem.com [manavchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sequential nucleophilic aromatic substitutions on this compound: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scilit.com [scilit.com]

Commercial Production of Cyanuric Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals